![molecular formula C22H25FN4O2S B2386863 3-(2-(4-(2-Fluorphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-on CAS No. 1021091-31-5](/img/structure/B2386863.png)

3-(2-(4-(2-Fluorphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

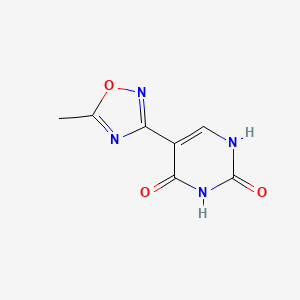

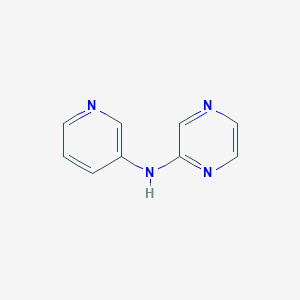

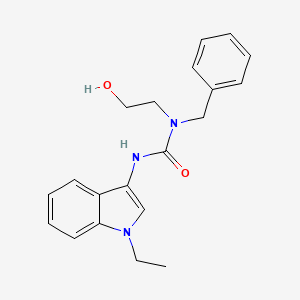

3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a useful research compound. Its molecular formula is C22H25FN4O2S and its molecular weight is 428.53. The purity is usually 95%.

BenchChem offers high-quality 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

PPAR-Agonismus

Die Verbindung zeigt ein starkes, dreifach wirkendes Profil als Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors (PPAR). PPARs sind nukleäre Rezeptoren, die an der Regulation des Lipidstoffwechsels, der Glukosehomöostase und der Entzündung beteiligt sind. Konkret:

- PPARα: Die Verbindung aktiviert PPARα, das eine entscheidende Rolle beim Lipidkatabolismus und der Fettsäureoxidation spielt. Es kann Auswirkungen auf die Behandlung von Dyslipidämie und Stoffwechselstörungen haben .

- PPARγ: Die Aktivierung von PPARγ verbessert die Insulinsensitivität und Adipogenese. Es ist relevant bei der Diabetes-Behandlung und bei Erkrankungen im Zusammenhang mit Fettleibigkeit .

- PPARδ: Die Aktivierung von PPARδ beeinflusst den Lipidstoffwechsel und die Energieausgabe. Es könnte relevant sein für das metabolische Syndrom und die kardiovaskuläre Gesundheit .

Urease-Inhibition

Urease-Enzyme sind essenziell für das Überleben von Bakterien, insbesondere bei ureolytischen Bakterien. Die Hemmung der Urease-Aktivität kann eine vielversprechende Strategie sein, um Infektionen zu verhindern, die durch diese Bakterien verursacht werden .

Zytoskelett-Dynamik und Krebszellmigration

Die Verbindung hemmt die PAK4-Aktivität (p21-aktivierte Kinase 4), die an der Zytoskelett-Dynamik und der Krebszellmigration beteiligt ist. Insbesondere reduziert sie das Migrations- und Invasionspotenzial von A549-Lungenkrebszellen in dosisabhängiger Weise .

Anti-Fibrotische Aktivität

Mehrere Derivate dieser Verbindung zeigen eine bessere anti-fibrotische Aktivität als bestehende Medikamente wie Pirfenidon. Insbesondere Verbindungen wie Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat zeigen vielversprechende anti-fibrotische Effekte .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .

Mode of Action

The compound interacts with its targets, leading to the inhibition of ER stress and apoptosis . It also inhibits the NF-kB inflammatory pathway , which is a key player in the body’s immune response to infection.

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and deals with misfolded proteins. When this pathway is disrupted, it can lead to apoptosis, or programmed cell death . The NF-kB pathway regulates the immune response to infection. Inhibition of this pathway can reduce inflammation .

Pharmacokinetics

Similar compounds have been evaluated for their neuroprotective and anti-inflammatory properties , suggesting that they may have good bioavailability and can cross the blood-brain barrier.

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Eigenschaften

IUPAC Name |

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O2S/c23-17-6-2-4-8-19(17)25-9-11-26(12-10-25)20(28)13-15-14-30-22-24-18-7-3-1-5-16(18)21(29)27(15)22/h2,4,6,8,15H,1,3,5,7,9-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGDISVOMYRFOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2386781.png)

![1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-dimethoxypropyl]-1H-1,2,3-benzotriazole](/img/structure/B2386783.png)

![5-benzyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2386785.png)

![2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2386790.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B2386792.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2386793.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)

![Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2386796.png)

![N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2386801.png)

![methyl 2-[1-(6-chloropyridin-3-yl)-N-phenylformamido]butanoate](/img/structure/B2386802.png)

![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]propanoic acid](/img/structure/B2386803.png)